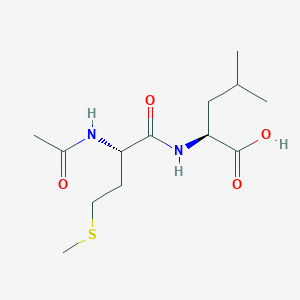
N-Acetyl-L-methionyl-L-leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-L-methionyl-L-leucine is a dipeptide compound formed by the condensation of N-acetyl-L-methionine and L-leucine. It is characterized by its molecular formula C₁₃H₂₄N₂O₄S and a molecular weight of 304.41 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Acetyl-L-methionyl-L-leucine can be synthesized through the formal condensation of the carboxy group of N-acetyl-L-methionine with the amino group of L-leucine . The reaction typically involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or triethylamine (TEA). The reaction is carried out in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF) under inert conditions to prevent hydrolysis.
Industrial Production Methods
Industrial production of this compound involves large-scale peptide synthesis techniques. Solid-phase peptide synthesis (SPPS) is commonly employed, where the peptide is assembled step-by-step on a solid resin support. This method allows for efficient purification and high yields. The final product is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-L-methionyl-L-leucine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methionine residue can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The amino group in the leucine residue can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Acetyl-L-methionyl-L-leucine has several scientific research applications:
Chemistry: Used as a model compound in peptide synthesis studies and as a building block for more complex peptides.
Biology: Investigated for its role in protein-protein interactions and as a substrate in enzymatic studies.
Medicine: Explored for its potential therapeutic effects in neurodegenerative diseases and as a neuroprotective agent
Industry: Utilized in the development of peptide-based drugs and as a standard in analytical chemistry.
Mechanism of Action
N-Acetyl-L-methionyl-L-leucine exerts its effects through several mechanisms:
Transport Mechanism: It is transported into cells via organic anion transporters (OAT1 and OAT3) and monocarboxylate transporters (MCT1)
Metabolic Pathways: Once inside the cell, it participates in metabolic pathways, influencing glucose metabolism and enhancing cerebellar activity
Receptor Interaction: It may interact with glycine receptors and AMPA receptors, affecting neurotransmission.
Comparison with Similar Compounds
N-Acetyl-L-methionyl-L-leucine can be compared with other similar compounds such as:
N-Acetyl-L-leucine: Used in the treatment of vertigo and neurodegenerative disorders.
N-Acetyl-L-methionine: Utilized in nutritional therapy and as a peritoneal dialysis treatment.
N-Acetyl-DL-leucine: A racemic mixture with similar therapeutic applications but different pharmacokinetics.
Uniqueness
This compound is unique due to its dual amino acid composition, combining the properties of both methionine and leucine. This combination allows it to participate in a wider range of biochemical reactions and enhances its potential therapeutic applications.
Properties
CAS No. |
60461-05-4 |
|---|---|
Molecular Formula |
C13H24N2O4S |
Molecular Weight |
304.41 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-acetamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C13H24N2O4S/c1-8(2)7-11(13(18)19)15-12(17)10(5-6-20-4)14-9(3)16/h8,10-11H,5-7H2,1-4H3,(H,14,16)(H,15,17)(H,18,19)/t10-,11-/m0/s1 |
InChI Key |
JTTNTYOGIGHWBA-QWRGUYRKSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCSC)NC(=O)C |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCSC)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{2-[4-(Dimethylamino)phenyl]ethyl}-4-methoxy-2H-pyran-2-one](/img/structure/B14620861.png)
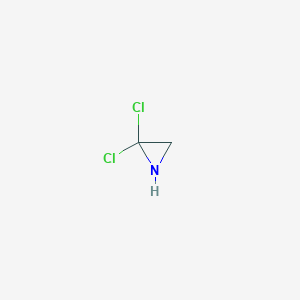

![Benzamide, N-[[(1-thioxoethyl)amino]carbonyl]-](/img/structure/B14620902.png)

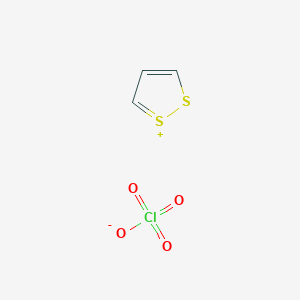
![4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl prop-2-enoate](/img/structure/B14620906.png)
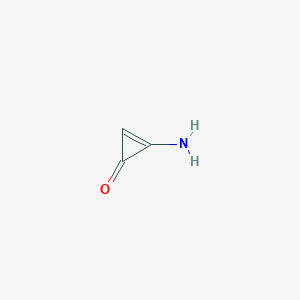
![2-[(Dimethylamino)methylidene]heptanal](/img/structure/B14620909.png)
![3-[Anilino(phenyl)methylidene]-2,3-dihydro-1lambda~6~,2-benzothiazine-1,1,4-trione](/img/structure/B14620910.png)
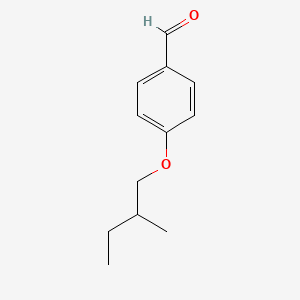
![N-[1-(4-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)propan-2-yl]benzamide](/img/structure/B14620925.png)


